1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
Overview
Description
“1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C8H9ClF3N5O. It has a molecular weight of 283.64 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it contains a trifluoroethyl group and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .Scientific Research Applications
Synthesis and Biological Activities
The synthesis and characterization of related pyrazole derivatives have demonstrated the potential for diverse biological activities, including antitumor, antifungal, and antibacterial effects. For instance, a study explored the synthesis of pyrazole derivatives, revealing insights into their structural properties and potential biological activities against breast cancer and microbes (Titi et al., 2020). This research highlights the versatility of pyrazole-based compounds in targeting various diseases.
Antitumor Activity
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products has uncovered their structural characterization and potential medical applications, particularly their in vitro anticancer activity (Maftei et al., 2016). These findings suggest the importance of structural modification in enhancing the lipophilicity and cell wall barrier transport of bioactive units, thereby improving their effectiveness against cancer cells.
Anticancer and Antiangiogenic Effects
A study on novel thioxothiazolidin-4-one derivatives has shown significant anticancer and antiangiogenic effects in vivo against a transplantable mouse tumor model (Chandrappa et al., 2010). This research demonstrates the potential of these derivatives to inhibit tumor growth and angiogenesis, offering insights into their therapeutic application in cancer treatment.
Photochemical Synthesis Routes
The photochemistry of fluorinated heterocyclic compounds, including the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, has been investigated, emphasizing the role of photochemical processes in the creation of fluorinated structures (Pace et al., 2004). These methodologies offer an expedient route for synthesizing heterocyclic compounds with potential utility in various fields, including pharmaceutical development.
properties
IUPAC Name |
1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5O.ClH/c9-8(10,11)1-6-14-7(17-15-6)4-16-3-5(12)2-13-16;/h2-3H,1,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSVIYIBQJWCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=NC(=NO2)CC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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